BMS-986260

TGFβR1 inhibition Biochemical assay Potency

BMS-986260 is a high-potency TGFβR1 inhibitor with an IC50 of 1.6 nM—4-fold more potent than Vactosertib. It delivers >10,000-fold selectivity over TGFβR2 and minimal off-target activity across 213 kinases at 1 µM. Demonstrated curative in vivo efficacy when combined with anti-PD-1 in MC38 colon cancer models. For researchers requiring unambiguous target engagement and reproducible immuno-oncology data, this compound provides a validated, orally bioavailable tool with established preclinical pharmacokinetics.

Molecular Formula C18H12ClFN6O
Molecular Weight 382.8 g/mol
CAS No. 2001559-19-7
Cat. No. B606296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986260
CAS2001559-19-7
SynonymsBMS-986260;  BMS 986260;  BMS986260; 
Molecular FormulaC18H12ClFN6O
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F
InChIInChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2
InChIKeyVZZBCNXVZFAIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986260 (CAS 2001559-19-7) – Potent, Selective TGFβR1 Inhibitor for Immuno-Oncology Research


6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile (BMS-986260) is a small-molecule inhibitor targeting activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor type I (TGFβR1) . It belongs to the imidazole-based class of kinase inhibitors and was optimized for potency, selectivity, and oral bioavailability [1]. The compound is characterized by a molecular formula of C18H12ClFN6O and a molecular weight of 382.78 g/mol . BMS-986260 is primarily utilized as a research tool in immuno-oncology to study the TGF-β signaling pathway, which plays a critical role in tumor immunosuppression and metastasis [1].

Why Generic TGFβR1 Inhibitors Cannot Substitute for BMS-986260 in Preclinical Research


TGFβR1 inhibitors are not interchangeable due to significant variations in potency, selectivity profiles, and pharmacokinetic properties. While many compounds target the same kinase domain, differences in chemical structure lead to distinct binding affinities, off-target liabilities, and in vivo efficacy. BMS-986260 was specifically optimized for high kinome selectivity and oral bioavailability [1]. Substituting with a generic TGFβR1 inhibitor risks introducing confounding variables such as off-target kinase inhibition, altered cellular potency, or different metabolic clearance rates, which can compromise experimental reproducibility and data interpretation [2]. The following sections provide quantitative evidence of BMS-986260's specific differentiation.

Quantitative Differentiation of BMS-986260 (CAS 2001559-19-7) from Comparator TGFβR1 Inhibitors


Superior Biochemical Potency (IC50) Against TGFβR1 Compared to Class-Leading Inhibitors

BMS-986260 exhibits an IC50 of 1.6 nM against TGFβR1 in a biochemical binding assay, representing a 4-fold higher potency than Vactosertib (IC50 = 6.68 nM) and over 10-fold higher than Galunisertib (IC50 = 20 nM) . This difference is significant for applications requiring maximal target engagement at lower concentrations.

TGFβR1 inhibition Biochemical assay Potency

Exceptional Isozyme Selectivity: >9,000-Fold Selectivity for TGFβR1 over TGFβR2

BMS-986260 demonstrates high selectivity for its primary target TGFβR1 (ALK5) over the related isozyme TGFβR2. The IC50 for TGFβR1 is 0.0015 µM, while the IC50 for TGFβR2 is >15 µM, yielding a selectivity ratio of >10,000-fold . In contrast, many first-generation TGFβR1 inhibitors, such as SB-431542, exhibit significantly lower selectivity and inhibit multiple ALK family members, leading to confounding biological effects.

Kinase selectivity Isozyme profiling Off-target liability

Broad Kinome Selectivity Profile: >200 Kinases Screened with Minimal Off-Target Activity

BMS-986260 was screened against a panel of 213 additional kinases at a concentration of 1 µM and demonstrated minimal inhibition, confirming its excellent kinome selectivity . This is a critical differentiator from broader-spectrum kinase inhibitors, which can confound experimental results due to polypharmacology.

Kinome selectivity Off-target profiling Specificity

Potent Inhibition of TGF-β-Mediated pSMAD2/3 Nuclear Translocation in Cellular Assays

In Mv 1 Lu mink lung epithelial cells, BMS-986260 inhibits TGF-β-induced nuclear translocation of phosphorylated SMAD2/3 with an IC50 of 0.35 µM (350 nM) . In human NHLF cells, the IC50 is 190 nM, and in MINK cells it is 350 nM [1]. This demonstrates robust cellular activity consistent with its biochemical potency. While direct comparator data for this specific assay is limited, the cellular IC50 values align with the compound's high biochemical potency.

Cellular potency pSMAD2/3 translocation Functional assay

Orally Bioavailable with Demonstrated In Vivo Efficacy in Syngeneic Tumor Models

BMS-986260 is orally bioavailable and demonstrated curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (MC38) models [1]. A pharmacodynamics-based study projected a human efficacious dose of 600 mg QD or 210 mg BID, based on a 3-day-on/4-day-off intermittent schedule designed to mitigate cardiovascular toxicity [2]. This in vivo validation distinguishes BMS-986260 from many tool compounds that lack the pharmacokinetic properties required for animal studies.

Oral bioavailability In vivo efficacy Immuno-oncology

Optimal Research Applications for BMS-986260 (CAS 2001559-19-7) Based on Quantitative Evidence


Immuno-Oncology Studies Requiring High-Potency TGFβR1 Inhibition

Researchers investigating the role of TGF-β signaling in tumor immunosuppression should prioritize BMS-986260 due to its 1.6 nM IC50 against TGFβR1, which is 4-fold more potent than Vactosertib and 12.5-fold more potent than Galunisertib . This high potency enables effective target engagement at lower concentrations, minimizing off-target effects and conserving compound. The compound's demonstrated curative efficacy in the MC38 murine colon cancer model when combined with anti-PD-1 antibody [1] makes it particularly suitable for in vivo immuno-oncology studies.

Kinase Selectivity Profiling and Pathway-Specific Studies

For experiments where off-target kinase inhibition would confound results, BMS-986260 offers a cleaner alternative to first-generation TGFβR1 inhibitors. Its >10,000-fold selectivity over TGFβR2 and minimal inhibition of 213 additional kinases at 1 µM ensure that observed biological effects can be confidently attributed to TGFβR1 inhibition. This is critical for studies investigating TGFβR1-specific signaling pathways or for target validation experiments.

In Vivo Pharmacodynamic and Efficacy Studies Requiring Oral Dosing

BMS-986260 is orally bioavailable and has been validated in murine tumor models, demonstrating curative efficacy in combination with anti-PD-1 . Preclinical pharmacokinetic characterization and human dose projection have been established [1], providing a solid foundation for translational research. The compound's oral bioavailability simplifies dosing in chronic animal studies compared to injectable alternatives like SB-431542, which lack oral activity.

Functional Cellular Assays Measuring TGF-β Pathway Activation

BMS-986260 effectively inhibits TGF-β-mediated pSMAD2/3 nuclear translocation in Mv 1 Lu mink lung epithelial cells (IC50 = 0.35 µM), NHLF cells (190 nM), and MINK cells (350 nM) [1]. This robust cellular activity makes it an ideal tool compound for cell-based assays investigating TGF-β signaling dynamics, including studies of SMAD-dependent transcription, regulatory T cell induction, and epithelial-mesenchymal transition.

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